molecular formula C24H16N6O5 B14672872 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]- CAS No. 38133-90-3

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-

Cat. No.: B14672872
CAS No.: 38133-90-3
M. Wt: 468.4 g/mol
InChI Key: RSJRBKUJZGGVMR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core, a benzimidazole moiety, and an azo linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]- typically involves multiple steps:

    Formation of the Naphthalenecarboxamide Core: This step involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced through cyclization reactions involving o-phenylenediamine and carboxylic acids.

    Azo Coupling Reaction: The final step involves the azo coupling reaction where the naphthalenecarboxamide derivative is reacted with diazonium salts derived from nitroaniline under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield amine derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated, sulfonated, and alkylated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-
  • 3-Hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide

Uniqueness

The unique combination of the naphthalene, benzimidazole, and azo groups in 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]- imparts distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

38133-90-3

Molecular Formula

C24H16N6O5

Molecular Weight

468.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-nitrophenyl)diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C24H16N6O5/c31-22-16(23(32)25-14-9-10-17-19(12-14)27-24(33)26-17)11-13-5-1-2-6-15(13)21(22)29-28-18-7-3-4-8-20(18)30(34)35/h1-12,31H,(H,25,32)(H2,26,27,33)

InChI Key

RSJRBKUJZGGVMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O)C(=O)NC4=CC5=C(C=C4)NC(=O)N5

Origin of Product

United States

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